molecular formula BiNO4 B8676393 Bismuth;oxygen(2-);nitrate

Bismuth;oxygen(2-);nitrate

Cat. No. B8676393
M. Wt: 286.985 g/mol
InChI Key: VGCWJEOSAJKNRP-UHFFFAOYSA-N
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Patent
US05008256

Procedure details

A mixture of bismuth oxynitrate (22.96 g) and citric acid (33.60 g) in water (80 ml) was heated on a steam bath with frequent stirring for 30 min, by which time one drop of the suspension added to weak aqueous ammonia gave a clear solution. The mixture was diluted with water, filtered, and the residue washed well with water until free of nitrate and excess citric acid. The residue was dried under vacuum to give the title compound (32.18 g).
Quantity
22.96 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[O-2].[Bi+3:6].[C:7]([OH:19])(=[O:18])[CH2:8][C:9]([CH2:14][C:15]([OH:17])=[O:16])([C:11]([OH:13])=[O:12])[OH:10].N>O>[C:7]([O-:19])(=[O:18])[CH2:8][C:9]([CH2:14][C:15]([O-:17])=[O:16])([C:11]([O-:13])=[O:12])[OH:10].[Bi+3:6] |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
22.96 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[O-2].[Bi+3]
Name
Quantity
33.6 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
suspension
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath
CUSTOM
Type
CUSTOM
Details
gave a clear solution
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue washed well with water until free of nitrate and excess citric acid
CUSTOM
Type
CUSTOM
Details
The residue was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Bi+3]
Measurements
Type Value Analysis
AMOUNT: MASS 32.18 g
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.